(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-28-15-6-5-14(23)20-18(15)24-22(32-20)26-9-7-25(8-10-26)21(27)13-11-16(29-2)19(31-4)17(12-13)30-3/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDVDLOZVWIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone , with the CAS number 886952-82-5 , is an organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant research findings.
Structural Overview
The compound features a complex structure consisting of:
- Piperazine ring : Known for its role in various pharmacological activities.
- Benzo[d]thiazole moiety : Implicated in anti-inflammatory and antimicrobial properties.
- Trimethoxyphenyl group : Enhances interactions with biological targets due to its electron-donating nature.
The molecular formula is with a molecular weight of 478.0 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the piperazine derivative.
- Introduction of the benzo[d]thiazole moiety through electrophilic substitution.
- Coupling with the trimethoxyphenyl group to yield the final product.
Each step requires optimization to ensure high yield and purity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. One derivative showed significant interaction with bacterial proteins, resulting in effective antibacterial properties. The compound's structural features likely contribute to its ability to disrupt microbial cell functions.
2. Anti-inflammatory Effects
The benzo[d]thiazole and piperazine components are associated with anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit inflammatory pathways, suggesting potential therapeutic applications for conditions characterized by inflammation.
3. Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to this structure. For instance, modifications in similar compounds have led to improved potency against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .
Table 1: Biological Activity Summary
Case Study: Anticancer Evaluation
In a recent study evaluating the anticancer effects of structurally similar compounds, one derivative demonstrated an IC50 value of approximately 200 nM against HeLa cells. The study highlighted that structural modifications could enhance efficacy while minimizing toxicity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in the treatment of various diseases:
Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example, studies have shown that similar compounds can inhibit cell proliferation in breast and prostate cancer models by disrupting tubulin polymerization, which is crucial for cell division.
Anti-inflammatory Properties : The presence of the benzo[d]thiazole and piperazine moieties suggests potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, reducing inflammation and pain.
The biological activity of this compound has been assessed in several studies:
Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Research shows that related compounds exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects : Given its structural components, the compound may interact with neurotransmitter receptors, indicating potential applications in treating neurodegenerative diseases.
Pharmacological Mechanisms
The mechanisms through which this compound exerts its effects include:
Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it could act as an inhibitor of cyclooxygenase (COX) enzymes.
Receptor Modulation : It has potential activity against vascular endothelial growth factor receptor (VEGFR), which is involved in tumor angiogenesis, suggesting a role in cancer therapy.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques, which require careful optimization to maximize yield and purity. The synthetic pathways often include:
- Formation of the piperazine ring.
- Introduction of the benzo[d]thiazole moiety.
- Coupling with the trimethoxyphenyl group.
These steps are critical for developing derivatives with enhanced biological activity and specificity.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. For instance:
- MCF-7 IC₅₀ Value : 6.502 µM
- PC3 IC₅₀ Value : 11.751 µM
These values indicate potent activity compared to standard chemotherapeutics like doxorubicin.
-
Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds, finding effective inhibition against various bacterial strains:
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL
These results suggest that the structural features enhance antimicrobial efficacy.
Comparison with Similar Compounds
Key Characterization Data :
- Melting Point : Expected to range between 130–150°C, similar to analogs like 7f (138–141°C) and 8a (148–149°C) .
- Spectroscopy: IR: Peaks for C=O (~1650 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and NO₂ (if present, ~1520 cm⁻¹) . NMR: Distinct signals for trimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and piperazine protons (δ 2.5–3.5 ppm) .
Physicochemical Properties
Pharmacological Potential
- Anticancer Activity : The trimethoxyphenyl group is structurally akin to combretastatin A-4, a tubulin polymerization inhibitor. Piperazine derivatives also exhibit kinase inhibition .
- Antimicrobial Potential: Benzothiazoles are known for antimicrobial activity; the chloro substituent may enhance efficacy against Gram-positive pathogens .
Q & A
Q. What are the common synthetic strategies for this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[d]thiazole and piperazine precursors. Key steps include:
- Retrosynthetic analysis to identify modular fragments (e.g., 7-chloro-4-methoxybenzo[d]thiazole and 3,4,5-trimethoxybenzoyl-piperazine) .
- Coupling reactions : Amide bond formation between the benzo[d]thiazole-piperazine intermediate and the trimethoxyphenyl carbonyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature control (60–80°C for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine NH (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve π-stacking interactions between the trimethoxyphenyl and benzothiazole moieties, with bond angles validated against DFT calculations .
Q. What initial biological screening approaches are recommended for assessing therapeutic potential?
Answer:
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Antiproliferative activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs like paclitaxel .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can computational tools optimize synthesis and predict reactivity?
Answer:
- Retrosynthesis planning : Use software like ChemAxon or Synthia to identify feasible routes and prioritize atom-economical pathways .
- DFT calculations : Predict regioselectivity in nucleophilic substitutions (e.g., piperazine N-alkylation) by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., catalyst loading, solvent) for Suzuki-Miyaura couplings .
Q. What strategies are effective for SAR studies on analogs of this compound?
Answer:
- Substituent variation : Modify the trimethoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the benzothiazole with thiadiazole or oxadiazole to improve metabolic stability .
- In vitro assays : Compare IC₅₀ values across analogs to map pharmacophore requirements (e.g., methoxy groups at C3/C4/C5 are critical for CYP3A4 inhibition) .
Q. How should researchers address contradictions in reported biological data?
Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and protocols (e.g., 48-hour incubation for MTT) .
- Metabolic stability testing : Use liver microsomes to rule out discrepancies caused by differential metabolite formation .
- Structural validation : Confirm compound purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibrium) via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
